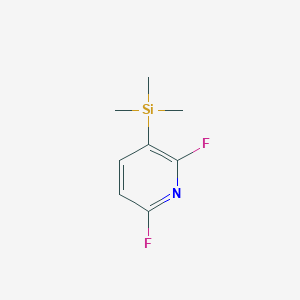

2,6-Difluoro-3-(trimethylsilyl)pyridine

CAS No.: 685517-68-4

Cat. No.: VC8288381

Molecular Formula: C8H11F2NSi

Molecular Weight: 187.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685517-68-4 |

|---|---|

| Molecular Formula | C8H11F2NSi |

| Molecular Weight | 187.26 g/mol |

| IUPAC Name | (2,6-difluoropyridin-3-yl)-trimethylsilane |

| Standard InChI | InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 |

| Standard InChI Key | DCXBHYSLCXMBDJ-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)C1=C(N=C(C=C1)F)F |

| Canonical SMILES | C[Si](C)(C)C1=C(N=C(C=C1)F)F |

Introduction

Structural and Electronic Characteristics

2,6-Difluoro-3-(trimethylsilyl)pyridine combines fluorine substituents at the 2- and 6-positions with a trimethylsilyl (TMS) group at the 3-position on the pyridine ring. The electron-withdrawing fluorine atoms significantly reduce the aromatic ring’s electron density, while the bulky TMS group introduces steric hindrance and modulates electronic effects .

Comparative Physicochemical Properties

The parent compound, 2,6-difluoropyridine (CAS 1513-65-1), exhibits a boiling point of 124.5°C at 743 mmHg and a density of 1.268 g/mL at 25°C . Introducing a TMS group would likely increase molecular weight (~115.08 g/mol for 2,6-difluoropyridine vs. ~213.30 g/mol for the TMS derivative) and alter solubility profiles. For example, 2,6-difluoropyridine is immiscible with water , whereas the TMS variant may exhibit enhanced lipophilicity.

Synthetic Pathways and Mechanistic Considerations

Halogen Exchange Reactions

The patent US4071521A details the synthesis of 2,6-difluoropyridine via halogen exchange between 2,6-dichloropyridine and potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 180–190°C. Key parameters include:

-

Stoichiometry: 110–115% excess KF relative to stoichiometric requirements.

-

HF Content: <0.015 g HF per 100 g KF to minimize side reactions.

-

Stirring: ≥50 rpm in baffled reactors to ensure efficient mass transfer .

For 2,6-difluoro-3-TMS-pyridine, a plausible route involves:

-

Lithiation: Deprotonation of 2,6-difluoropyridine at the 3-position using LDA (lithium diisopropylamide) at -78°C .

-

Silylation: Quenching the lithiated intermediate with trimethylsilyl chloride (TMSCl).

Challenges in Silylation

The steric bulk of the TMS group may hinder regioselective functionalization. Computational studies on analogous systems suggest that fluorine’s electron-withdrawing effects direct lithiation to the meta position , but competing pathways (e.g., ortho or para substitution) require stringent temperature control (-78°C) and anhydrous conditions.

Reactivity and Applications

Polymer Synthesis

2,6-Difluoropyridine derivatives are precursors for poly(pyridine ether)s via nucleophilic aromatic substitution (SNAr). For example, polycondensation with silylated diphenols in N-methylpyrrolidone (NMP) yields high-performance polymers . Introducing a TMS group could:

-

Enhance Thermal Stability: Silicon-containing polymers often exhibit superior thermomechanical properties.

-

Modify Solubility: Facilitate processing in nonpolar solvents.

Catalysis and Coordination Chemistry

The TMS group’s steric bulk may stabilize low-coordination metal complexes. For instance, palladium catalysts with silylated pyridines show improved activity in cross-coupling reactions, though no direct studies on this derivative exist .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume